3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1019104-33-6
Cat. No.: VC11926891
Molecular Formula: C21H26N6O2S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019104-33-6 |
|---|---|
| Molecular Formula | C21H26N6O2S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C21H26N6O2S/c1-15-5-7-19(8-6-15)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-10H,11-14H2,1-4H3 |
| Standard InChI Key | IXJQZIBTQIBPGJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound’s molecular formula is C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S, with a molecular weight of 426.5 g/mol. Its IUPAC name, 3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine, reflects its pyridazine backbone substituted at the 3-position with a 4-methylbenzenesulfonylpiperazine group and at the 6-position with a 3,4,5-trimethylpyrazole. Key structural features include:
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).
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A piperazine ring linked via a sulfonyl group to a para-methylbenzene moiety.
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A 3,4,5-trimethylpyrazole group, which enhances hydrophobic interactions in biological systems.
The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C) and InChIKey (IXJQZIBTQIBPGJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S | |
| Molecular Weight | 426.5 g/mol | |
| CAS Number | 1019104-33-6 | |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the functionalization of pyridazine. A common approach includes:
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Nucleophilic substitution at the 3-position of pyridazine with a pre-synthesized 4-methylbenzenesulfonylpiperazine intermediate.
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Buchwald-Hartwig amination or SNAr reaction to introduce the 3,4,5-trimethylpyrazole group at the 6-position.
Critical parameters for optimizing yield and purity include:
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Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity.
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Temperature control: Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
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Catalyst use: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) improve coupling efficiency.
Comparative Analysis with Analogues
Structural Analogues
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3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine (CAS 1013757-61-3): Differs by a methoxy group, increasing polarity and molecular weight (456.6 g/mol) .
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3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine (CAS 1019104-02-9): Reduced methyl groups on pyrazole lower hydrophobicity (MW: 428.5 g/mol).
Table 2: Analogues Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1019104-33-6 | C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S | 426.5 g/mol | Baseline structure |
| 1013757-61-3 | C<sub>22</sub>H<sub>28</sub>N<sub>6</sub>O<sub>3</sub>S | 456.6 g/mol | 4-Methoxy-3-methyl group |
| 1019104-02-9 | C<sub>20</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S | 428.5 g/mol | 2-Methoxy-5-methyl group |
Future Research Directions
Mechanistic Studies
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NMT inhibition assays: Confirm activity using recombinant human NMT1/2 and cellular models.
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Structural biology: X-ray crystallography of the compound bound to NMT could guide optimization.
Therapeutic Exploration
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Oncology: Evaluate efficacy in NMT1-dependent cancers (e.g., colorectal, breast).
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Antiviral testing: Screen against HIV-1 and other viruses reliant on host myristoylation.
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